4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

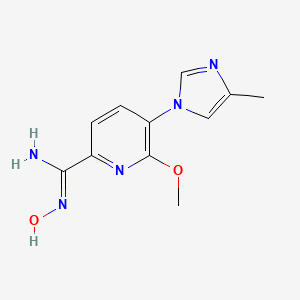

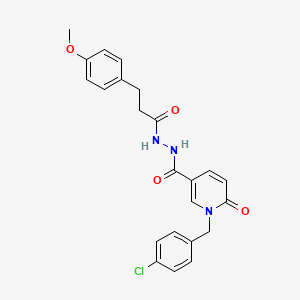

The compound “4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” contains several functional groups including a cyano group (-CN), an isoxazole ring, a thiophene ring, and a benzamide group. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a similar compound has been studied . The compound was found to be monoclinic with a specific set of atomic coordinates .Chemical Reactions Analysis

Compounds with similar structures can undergo a variety of chemical reactions. For example, N-cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

- Biological Relevance : Many cyanoacetamide derivatives exhibit interesting biological activities, making them attractive to biochemists .

- Results : Certain cyanoacetamide derivatives demonstrated fungicidal activity against various fungal pathogens, including cucumber downy mildew .

- Role : These analogues play a crucial role in medicinal chemistry, contributing to the development of advanced compounds with diverse biological effects .

Heterocyclic Synthesis

Antifungal Properties

5-Lipoxygenase (5-LOX) Inhibition

Antibacterial Effects

Thiophene-Based Analogues

Microwave-Assisted Synthesis

Mecanismo De Acción

Target of Action

It is suggested that the compound may interact with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound was synthesized and purified by recrystallization using ethyl acetate . This suggests that the compound might be soluble in organic solvents, which could influence its absorption and distribution in the body.

Result of Action

It is suggested that the compound may have a high binding energy, indicating a potential for further structure optimization and the need for in-depth studies as a possible 5-lox inhibitor .

Action Environment

The synthesis of the compound involved stirring of ethyl cyanoacetate with amines at 70 °c for 6 hours, then leaving it to stir at room temperature overnight . This suggests that the compound’s synthesis and potentially its stability could be influenced by temperature.

This compound presents an interesting area for future study, particularly given its potential role in the formation of heterocyclic compounds and possible inhibitory action on 5-LOX .

Propiedades

IUPAC Name |

4-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c17-9-11-3-5-12(6-4-11)16(20)18-10-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQPANLGVMASLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)